3-Methyl-1,2,4-oxadiazole-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

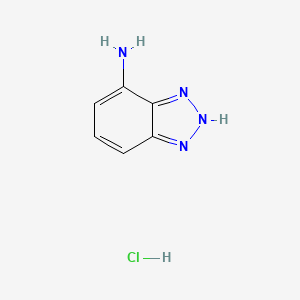

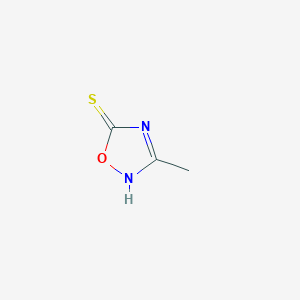

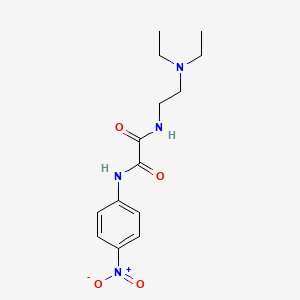

“3-Methyl-1,2,4-oxadiazole-5-thiol” is a type of organic compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Oxadiazoles, including 3-Methyl-1,2,4-oxadiazole-5-thiol, are prominent in the realm of medicinal chemistry for their broad spectrum of biological activities. These compounds are integral in developing new medicinal agents due to their ability to effectively bind with various enzymes and receptors through multiple weak interactions. This attribute makes them suitable for treating a range of diseases. Specifically, the oxadiazole ring has been associated with anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, among others. The diverse therapeutic potential of oxadiazole derivatives highlights their significance in drug discovery and development processes (Verma et al., 2019).

Synthesis and Chemical Reactivity

The synthesis of 1,2,4-oxadiazoles, including this compound, has garnered attention due to the compound's chemical reactivity and the ease with which it can be incorporated into complex molecules. Various synthetic routes have been explored to optimize the production of these compounds for further application in research and development. The methodologies typically involve reactions starting from primary amidoximes and acylating agents, showcasing the chemical flexibility and reactivity of the oxadiazole core (Kayukova, 2005).

Metal-Ion Sensing and Material Science

In addition to its medicinal applications, this compound has potential applications in material science, especially in developing chemosensors for metal ions. Oxadiazoles are considered for their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites for metal ions. These properties make them an attractive choice for the development of sensitive and selective chemosensors for environmental and analytical applications (Sharma, Om, & Sharma, 2022).

Future Directions

Oxadiazoles, including “3-Methyl-1,2,4-oxadiazole-5-thiol”, have shown potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .

Mechanism of Action

Target of Action

The primary targets of 1,2,4-oxadiazole derivatives, such as 3-Methyl-1,2,4-oxadiazole-5-thiol, are often microbial organisms. These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . They have been shown to be particularly effective against certain bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac) .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can undergo various chemical reactions, which makes them important for molecule planning because of their privileged structure, which has enormous biological potential . They are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted organisms .

Biochemical Pathways

It is known that oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of pharmacological activities

Pharmacokinetics

It is known that the physicochemical properties of oxadiazole derivatives can influence their bioavailability

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of targeted organisms This leads to a decrease in the severity of infections caused by these organisms

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other substances

Biochemical Analysis

Biochemical Properties

These interactions can lead to a variety of biochemical reactions, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities .

Cellular Effects

Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific oxadiazole derivative and the type of cell.

Molecular Mechanism

It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability of oxadiazole derivatives can decrease over time

Dosage Effects in Animal Models

It is known that the effects of oxadiazole derivatives can vary with different dosages

Metabolic Pathways

It is known that oxadiazole derivatives can interact with various enzymes and cofactors

Transport and Distribution

It is known that oxadiazole derivatives can interact with various transporters or binding proteins

Subcellular Localization

It is known that oxadiazole derivatives can be directed to specific compartments or organelles

Properties

IUPAC Name |

3-methyl-2H-1,2,4-oxadiazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUUXCDIVKRONM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)ON1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479016.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2479017.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)

![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)

![Naphtho[1',2':4,5]furo[2,3-d]isoxazole](/img/structure/B2479032.png)